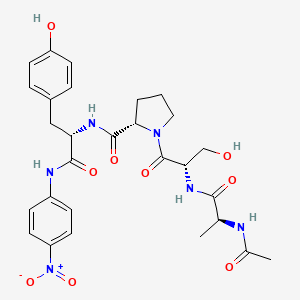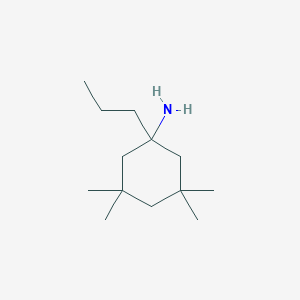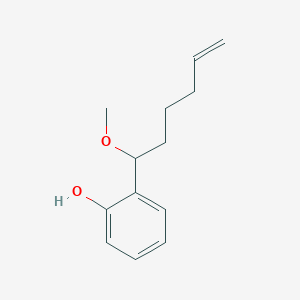![molecular formula C30H34OSi2 B14250023 1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane CAS No. 245656-38-6](/img/structure/B14250023.png)
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to phenyl and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane typically involves the reaction of dimethylchlorosilane with 4-methylbenzyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride to produce silane derivatives.
Substitution: The phenyl and methylphenyl groups can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 50-70°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Grignard reagents, organolithium compounds; temperatures around -78 to 25°C.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxanes depending on the reagents used.
科学的研究の応用
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of cancer treatment.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.
作用機序
The mechanism by which 1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
類似化合物との比較
Similar Compounds
- 1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole
- 1,1-Dimethyl-2,3,4,5-tetra(p-methylphenyl)silole
- 1,3-Dimethyl-1,3-diphenylurea
Uniqueness
1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane is unique due to its specific arrangement of phenyl and methylphenyl groups around the silicon atoms. This unique structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
245656-38-6 |
|---|---|
分子式 |
C30H34OSi2 |
分子量 |
466.8 g/mol |
IUPAC名 |
methyl-[methyl-[(4-methylphenyl)methyl]-phenylsilyl]oxy-[(4-methylphenyl)methyl]-phenylsilane |
InChI |
InChI=1S/C30H34OSi2/c1-25-15-19-27(20-16-25)23-32(3,29-11-7-5-8-12-29)31-33(4,30-13-9-6-10-14-30)24-28-21-17-26(2)18-22-28/h5-22H,23-24H2,1-4H3 |
InChIキー |
JJCDKXMYQOYYDX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C[Si](C)(C2=CC=CC=C2)O[Si](C)(CC3=CC=C(C=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)

![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)

![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)

![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)

![4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-](/img/structure/B14250008.png)

